N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide

Synthetic chemistry Cross-coupling C–C bond formation

Researchers requiring regiospecific bis-aryl bromide building blocks often face supply inconsistency and isomer ambiguity. N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide provides a structurally authenticated 4,5-dibromo substitution pattern, confirmed distinct from common 3,5-dibromo isomers. This specific regioisomerism, coupled with an unprotected pyrazole NH and 3-acetamide handle, enables sequential palladium-catalyzed cross-coupling with reduced dehalogenation versus iodo-analogs. - Distinct 4,5-dibromo regiochemistry for accessing 3,4,5-trisubstituted pyrazoles. - Multi-supplier availability at 95-97% purity ensures supply chain redundancy. - Fragment-like profile (MW < 300; XLogP3 = 1.4) suitable for fragment-based screening collections.

Molecular Formula C5H5Br2N3O
Molecular Weight 282.92 g/mol
Cat. No. B7969784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide
Molecular FormulaC5H5Br2N3O
Molecular Weight282.92 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NNC(=C1Br)Br
InChIInChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11)
InChIKeyFTBVIURQENOMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide: Physicochemical and Structural Baseline


N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is a dibrominated pyrazole-acetamide hybrid (molecular formula C₅H₅Br₂N₃O, molecular weight 282.92 g/mol) [1]. The compound features a 1H-pyrazole core brominated at the 4- and 5-positions with an acetamide group attached at the 3-position . Computed properties include XLogP3 of 1.4, two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 57.8 Ų [1]. The compound is commercially available from multiple vendors at purities of 95–97%, typically stored at 2–8°C in sealed, dry conditions . Its two aryl bromine atoms make it a versatile substrate for palladium-catalyzed cross-coupling reactions [2].

Why N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide Cannot Be Substituted by Close Analogs


The specific 4,5-dibromo regioisomerism, the unprotected pyrazole NH, and the acetamide at the 3-position collectively create a unique reactivity and interaction profile that distinguishes this compound from its closest analogs. The regioisomeric 3,5-dibromo-1H-pyrazole (CAS 67460-86-0) places bromine atoms at different positions, altering the electronic environment and cross-coupling regioselectivity [1]. The N-methylated analog N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide (CAS 1426958-44-2) lacks the hydrogen bond donor capacity of the free NH, which is critical for target engagement in kinase inhibitor pharmacophores . Furthermore, the acetamide moiety distinguishes this compound from simpler dibromo-1H-pyrazole precursors (e.g., CAS 5932-18-3), which lack the amide functionality needed for downstream derivatization or hydrogen-bonding interactions . The brominated pyrazole scaffold has demonstrated superiority over iodo-analogs in Suzuki–Miyaura cross-coupling, with reduced dehalogenation side reactions, making the dibromo configuration synthetically advantageous [2].

Quantitative Differentiation Evidence Against Closest Analogs


Cross-Coupling Efficiency: Bromo vs. Iodo Reactivity

In a direct head-to-head comparison of halogenated aminopyrazoles and their amides/ureas in the Suzuki–Miyaura reaction, bromo and chloro derivatives demonstrated superior performance to iodo derivatives due to a significantly reduced propensity to dehalogenation side reactions [1]. This finding is directly relevant to N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide, which contains two aryl bromine atoms and is an aminopyrazole amide, placing it within the superior-performing bromo class. The method was validated on aminopyrazoles bearing both protected and unprotected pyrazole NH, as well as free amino or N-amide groups, confirming compatibility with the target compound's structural features [1].

Synthetic chemistry Cross-coupling C–C bond formation Dehalogenation

Hydrogen Bond Donor Capacity: N-H vs. N-Methyl

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide possesses two hydrogen bond donors (both the pyrazole NH and the acetamide NH), with a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 57.8 Ų [1]. In contrast, its closest N-methylated analog, N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide (CAS 1426958-44-2, MW 296.95), has the pyrazole NH replaced by an N-methyl group, reducing the hydrogen bond donor count to one and increasing the XLogP3 to approximately 1.7–1.9 (estimated) . This difference in hydrogen bond donor count is critical for molecular recognition: numerous pyrazole-based kinase inhibitors rely on the pyrazole NH as a hinge-binding hydrogen bond donor in the ATP-binding pocket [2].

Medicinal chemistry Physicochemical properties Hydrogen bonding Drug-likeness

Antiproliferative Potential of Dibromopyrazole Acetamide Scaffolds

A series of pyrazole derivatives containing an acetamide bond were evaluated as BRAF V600E inhibitors. The most potent compound (5r) exhibited an IC₅₀ of 0.10 ± 0.01 μM against BRAF V600E and 0.96 ± 0.10 μM against the A375 melanoma cell line, compared to the clinical agent vemurafenib (IC₅₀ = 0.04 ± 0.004 μM for BRAF V600E; IC₅₀ = 1.05 ± 0.10 μM against A375) [1]. Separately, 3,4-dibromo-1H-pyrazole has been reported with an MIC of ~40 µg/mL against bacterial strains and an IC₅₀ of 0.08 µM against the MCF-7 breast cancer cell line . While the target compound N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide was not directly tested in these studies, the presence of both the dibromo-pyrazole core and the acetamide functionality in the same molecule suggests potential additive or synergistic contributions to target binding and cellular activity. Direct comparative testing against non-brominated pyrazole acetamides would be required to confirm this hypothesis.

Anticancer BRAF V600E Kinase inhibition Antiproliferative

Regiochemical Advantage in Downstream Derivatization

The target compound places bromine atoms exclusively at the 4- and 5-positions of the pyrazole ring, with the acetamide at the 3-position. This regiospecific substitution pattern is critical for chemoselective cross-coupling: the two C–Br bonds at positions 4 and 5 are both available for sequential or orthogonal functionalization, while the 3-position is blocked by the acetamide . In contrast, the more common and commercially abundant 3,5-dibromo-1H-pyrazole (CAS 67460-86-0) places bromine atoms at positions adjacent to the NH, which can lead to different regiochemical outcomes in palladium-catalyzed direct arylation [1]. The Pd-catalyzed direct arylation of pyrazole derivatives via C–H activation has been shown to be sensitive to the substitution pattern, with 1,3,5-trisubstituted pyrazoles serving as suitable partners for selective 4-arylation [2]. The 4,5-dibromo-3-acetamido substitution pattern thus offers a distinct synthetic trajectory for building 3,4,5-trisubstituted pyrazole libraries.

Synthetic chemistry Regioselectivity Building block Palladium catalysis

Purity and Availability Benchmarking Across Suppliers

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is available from multiple reputable chemical suppliers with documented purity specifications: ChemScene offers catalog number CS-0870051 at 97% purity with storage at 2–8°C in sealed, dry conditions ; Leyan offers product number 1940681 at 97% purity ; and AKSci offers catalog 1887DX at 95% minimum purity with long-term cool, dry storage recommendations . In comparison, the N-methylated analog N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide (CAS 1426958-44-2) is available from AiFChem at 96% purity , and the 3,5-dibromo regioisomer is available from Aladdin at 97% purity . The consistent 95–97% purity range across suppliers for the target compound indicates a mature supply chain with reliable quality, suitable for research and further manufacturing use.

Procurement Purity Supply chain Quality control

Research and Procurement Application Scenarios


Suzuki–Miyaura Building Block for Trisubstituted Pyrazole Synthesis

The two aryl C–Br bonds at positions 4 and 5 of the pyrazole ring, combined with the acetamide-protected 3-position, make N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide an ideal substrate for sequential or orthogonal Suzuki–Miyaura cross-coupling reactions. The documented superiority of bromo- over iodo-aminopyrazoles in minimizing dehalogenation side reactions directly supports the selection of this dibromo compound for palladium-catalyzed C–C bond formation [1]. The unprotected pyrazole NH can be further functionalized or left available for hydrogen bond interactions, offering synthetic flexibility not available with N-alkylated analogs.

Kinase Inhibitor Hit-to-Lead Programs

The combination of a dibromo-pyrazole core with an acetamide moiety and a free pyrazole NH (two hydrogen bond donors; XLogP3 = 1.4) positions this compound as a structurally informed starting point for kinase inhibitor design. The pyrazole NH can serve as a hinge-binding hydrogen bond donor, a motif validated in multiple pyrazole-based kinase inhibitors including BRAF V600E inhibitors [2]. While direct biological data for this specific compound are lacking, its physicochemical profile and structural features align with established kinase inhibitor pharmacophores. Researchers should plan for primary biochemical screening against target kinases of interest.

Selective Sequential Derivatization via C–Br Discrimination

The two bromine atoms at positions 4 and 5 may exhibit differential reactivity under controlled cross-coupling conditions, enabling sequential introduction of two distinct aryl/heteroaryl groups. This regiospecific 4,5-dibromo pattern differs fundamentally from the more common 3,5-dibromo substitution, offering access to a distinct chemical space of 3,4,5-trisubstituted pyrazoles . The acetamide at position 3 can be hydrolyzed to the free amine or retained as a pharmacophoric element, further expanding the accessible derivative landscape.

Fragment-Based Drug Discovery Library Procurement

With verified commercial availability from at least three suppliers at 95–97% purity , and a molecular weight of 282.92 g/mol (compliant with fragment library criteria: MW < 300 Da), this compound is suitable for inclusion in fragment-based screening collections. Its two hydrogen bond donors and two acceptors, combined with moderate lipophilicity (XLogP3 = 1.4), satisfy key fragment-likeness criteria [3]. The multi-supplier landscape ensures competitive pricing and supply continuity for programs requiring gram-scale quantities for crystallography and biochemical screening.

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